Hatu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

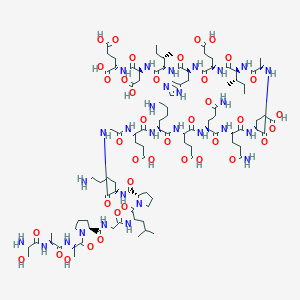

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is a reagent widely used in peptide coupling chemistry. It is known for its efficiency in generating active esters from carboxylic acids, which are then used to form amide bonds. This compound is particularly valued for its stability, solubility in organic solvents, and ability to minimize racemization during synthesis .

Méthodes De Préparation

HATU is commonly prepared from 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethyl chloroformamidinium hexafluorophosphate (TCFH) under basic conditions . The reaction typically involves mixing HOAt and TCFH in the presence of a base such as triethylamine or N,N-diisopropylethylamine. The resulting product can exist as either the uronium salt (O-form) or the less reactive iminium salt (N-form). Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

Analyse Des Réactions Chimiques

HATU primarily undergoes reactions related to amine acylation, facilitating the formation of amide bonds. The typical reaction mechanism involves two steps:

- Reaction of a carboxylic acid with this compound to form an OAt-active ester.

- Addition of a nucleophile, such as an amine, to the active ester solution to afford the acylated product .

Common reagents used in these reactions include bases like triethylamine or N,N-diisopropylethylamine, and solvents such as dimethylformamide (DMF). The major products formed from these reactions are amides, which are crucial in peptide synthesis .

Applications De Recherche Scientifique

HATU has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is extensively used in solid-phase peptide synthesis, enabling the efficient formation of peptide bonds with minimal side reactions . In biology and medicine, this compound is employed in the synthesis of peptide-drug conjugates, which are crucial for targeted drug delivery and therapeutic applications . Additionally, this compound is used in the conjugation of small interfering RNA (siRNA) molecules with various carboxylic acids, enhancing the diversity and functionality of siRNA constructs for therapeutic purposes .

Mécanisme D'action

The mechanism of action of HATU involves the activation of carboxylic acids to form OAt-active esters. The process begins with the deprotonation of the carboxylic acid by a base, forming a carboxylate anion. This anion then attacks the electron-deficient carbon atom of this compound, resulting in the formation of an unstable O-acyl (tetramethyl)isouronium salt. The OAt anion rapidly attacks this intermediate, producing the OAt-active ester. Finally, the nucleophile (e.g., an amine) reacts with the OAt-active ester to form the desired amide bond .

Comparaison Avec Des Composés Similaires

HATU is often compared with other peptide coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP). While all these reagents are used for peptide synthesis, this compound is distinguished by its higher reactivity and reduced tendency to cause racemization . Additionally, this compound is more effective in the macrocyclization of complex molecules and the synthesis of peptide nucleic acid analogues . Other similar compounds include carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and phosphonium reagents like PyBOP .

Propriétés

Numéro CAS |

148839-10-1 |

|---|---|

Formule moléculaire |

C5H12N2 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.